(1R,5S)-rel-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid
Description
(1R,5S)-rel-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and two fluorine atoms at the 3-positions of the cyclohexane ring. Its molecular formula is inferred as C₁₃H₂₀F₂N₂O₄, with a molecular weight of 306.31 g/mol.
Properties
IUPAC Name |
(1R,5S)-3,3-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8-4-7(9(16)17)5-12(13,14)6-8/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVFIGFKFSWZQV-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC(C1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CC(C1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,5S)-rel-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid, with the CAS number 1261225-61-9, is a chiral cyclohexanecarboxylic acid derivative notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms. This compound has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry.
Biological Activity Overview
The biological activity of this compound is primarily explored in the context of its use as a building block in the synthesis of biologically active molecules and polymers. Its unique structure allows for significant versatility in synthetic applications.
1. Synthesis and Applications
The compound has been utilized in several key areas:
- Peptidomimetics : It serves as a crucial building block for synthesizing peptidomimetics, which mimic the structure and function of peptides but are more stable and less susceptible to enzymatic degradation. A notable study demonstrated an efficient synthesis route for branched tetrahydrofurane δ-sugar amino acids using this compound .
- Polymer Synthesis : Researchers have employed this compound in developing amino acid-derived polymers that exhibit one-handed helical structures. These polymers demonstrate stability against various external factors, which is crucial for applications in materials science .
- Catalysis : The compound has been explored for its catalytic properties, particularly in the N-tert-butoxycarbonylation of amines. This process is essential for protecting amine groups during synthetic transformations .
Case Studies
| Study Reference | Focus | Findings |
|---|---|---|
| Badland et al., 2010 | Synthesis Techniques | Improved synthesis methods from 3-aminobenzoic acid were developed, demonstrating high selectivity for the desired compound. |
| Cetina et al., 2003 | Structural Analysis | X-ray analysis revealed significant influence of hydrogen bonding on the molecular conformation of derivatives related to this compound. |
| Qu et al., 2009 | Polymer Applications | Demonstrated stability of amino acid-derived polymers created from this compound under various conditions. |
| Defant et al., 2011 | Peptidomimetics | Developed a new branched tetrahydrofurane δ-sugar amino acid using this compound as a chiral building block. |
Biological Activity Insights
While specific biological activities (e.g., antimicrobial or anticancer properties) have not been extensively documented for this compound itself, its derivatives and related compounds have shown promise in various bioactive applications. The structural characteristics imparted by the fluorine atoms and Boc protection enhance the potential interactions with biological targets.
Potential Mechanisms
The presence of fluorine atoms can influence lipophilicity and metabolic stability, potentially enhancing the bioavailability of derivatives synthesized from this compound. Additionally, the Boc group plays a critical role in protecting amine functionalities during chemical reactions, which can be pivotal in drug design and development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Substituent Effects
- Fluorine vs. Trifluoromethyl : The target compound’s 3,3-difluoro substitution offers moderate electronegativity and lipophilicity, whereas trifluoromethyl groups (e.g., in ) provide stronger electron-withdrawing effects and higher metabolic resistance.
- Boc Protection: Compared to benzyloxycarbonyl (Cbz) in , Boc is more resistant to hydrogenolysis but susceptible to acidic conditions, enabling selective deprotection .
- Ring Systems: Monocyclic cyclohexane (target) vs. bicyclic azabicyclo[3.1.0] () structures impact conformational flexibility.
Physicochemical Properties
- Lipophilicity: The target’s difluoro substitution increases logP compared to non-fluorinated analogs (e.g., ), enhancing membrane permeability.
- Acidity : The carboxylic acid group (pKa ~2-3) is common across analogs, but electronegative substituents (e.g., CF₃ in ) may slightly lower the pKa.
- Solubility : Hydroxyl-containing analogs () exhibit higher aqueous solubility, whereas fluorine or trifluoromethyl groups reduce it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
